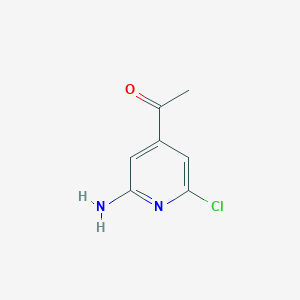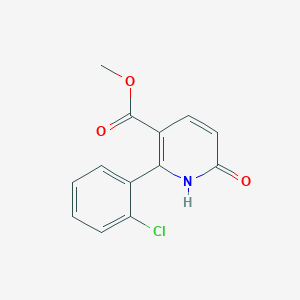
3-Chloro-5-fluoro-2-hydrazinylpyridine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-5-fluoro-2-hydrazinylpyridine hydrochloride is a chemical compound with the molecular formula C5H5ClFN3·HCl It is a derivative of pyridine, characterized by the presence of chloro, fluoro, and hydrazinyl substituents on the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-fluoro-2-hydrazinylpyridine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 3-chloro-5-fluoropyridine.
Hydrazination: The 3-chloro-5-fluoropyridine is reacted with hydrazine hydrate under controlled conditions to introduce the hydrazinyl group at the 2-position of the pyridine ring.
Hydrochloride Formation: The resulting 3-chloro-5-fluoro-2-hydrazinylpyridine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-5-fluoro-2-hydrazinylpyridine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can be replaced by other groups under appropriate conditions.
Oxidation and Reduction: The hydrazinyl group can participate in redox reactions, leading to the formation of different oxidation states.
Condensation Reactions: The hydrazinyl group can react with carbonyl compounds to form hydrazones and related derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
Substitution Products: Depending on the substituents introduced, various substituted pyridines can be formed.
Oxidation Products: Oxidation can lead to the formation of azo compounds or other oxidized derivatives.
Condensation Products: Hydrazones and related compounds are typical products of condensation reactions.
Applications De Recherche Scientifique
3-Chloro-5-fluoro-2-hydrazinylpyridine hydrochloride has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.
Biological Studies: It can serve as a probe or reagent in biochemical assays to study enzyme mechanisms or protein interactions.
Industrial Applications: The compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-Chloro-5-fluoro-2-hydrazinylpyridine hydrochloride depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The hydrazinyl group can form covalent bonds with target molecules, leading to the inhibition of enzyme activity or alteration of protein function.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-5-fluoro-2-aminopyridine: Similar structure but with an amino group instead of a hydrazinyl group.
3-Chloro-5-fluoro-2-methylpyridine: Contains a methyl group instead of a hydrazinyl group.
3-Chloro-5-fluoro-2-nitropyridine: Contains a nitro group instead of a hydrazinyl group.
Uniqueness
3-Chloro-5-fluoro-2-hydrazinylpyridine hydrochloride is unique due to the presence of the hydrazinyl group, which imparts distinct reactivity and potential for forming covalent bonds with biological targets. This makes it particularly valuable in medicinal chemistry for the design of enzyme inhibitors and other bioactive molecules.
Propriétés
Formule moléculaire |
C5H6Cl2FN3 |
|---|---|
Poids moléculaire |
198.02 g/mol |
Nom IUPAC |
(3-chloro-5-fluoropyridin-2-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C5H5ClFN3.ClH/c6-4-1-3(7)2-9-5(4)10-8;/h1-2H,8H2,(H,9,10);1H |
Clé InChI |
YLLHNBFDCDXSIP-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=C1Cl)NN)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Azabicyclo[3.2.1]octane-5-carboxylic acid](/img/structure/B15231571.png)








![2-(6-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine](/img/structure/B15231625.png)




